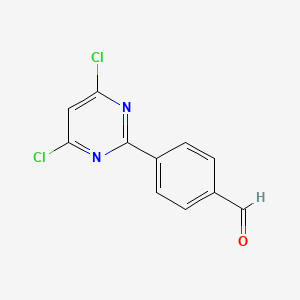

4-(4,6-Dichloropyrimidin-2-yl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4,6-Dichloropyrimidin-2-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety attached to a dichloropyrimidine ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-Dichloropyrimidin-2-yl)benzaldehyde typically involves the reaction of 4,6-dichloropyrimidine with benzaldehyde under basic conditions. The reaction is usually carried out at room temperature or under mild heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Dichloropyrimidin-2-yl)benzaldehyde undergoes various types of chemical reactions, including:

Substitution Reactions: The dichloropyrimidine ring can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or other nucleophiles to form imines or other derivatives.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Bases: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate these reactions.

Solvents: Solvents like dimethylformamide (DMF) or acetonitrile are commonly used to dissolve the reactants and provide a suitable medium for the reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.

Condensation Products: The reaction with amines can yield imines or Schiff bases, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Anticancer Properties

One of the most notable applications of 4-(4,6-Dichloropyrimidin-2-yl)benzaldehyde is its potential as an anticancer agent . Research indicates that this compound can inhibit specific enzymes associated with tumor growth. Its derivatives are being investigated for their ability to act as inhibitors of protein kinases, which are crucial in cell signaling pathways involved in cancer progression.

Protein Kinase Inhibition

The interactions of this compound with various biological molecules suggest that it may form stable complexes with proteins involved in signal transduction. This property could lead to modulation of enzyme activities and influence cellular responses, making it a valuable candidate for drug development targeting cancer and other diseases.

Derivative Studies

The exploration of derivatives of this compound has led to the identification of compounds with enhanced biological activity. For example, modifications on the pyrimidine ring or the benzaldehyde moiety can significantly alter the pharmacological profile, enhancing anticancer efficacy or reducing toxicity .

Case Study: Anticancer Activity

A study published in a reputable journal highlighted the anticancer potential of derivatives derived from this compound. The research demonstrated that certain derivatives exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .

Case Study: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of this compound, revealing that it effectively inhibits key kinases involved in cancer cell proliferation and survival pathways. This finding underscores its potential as a lead compound for developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of 4-(4,6-Dichloropyrimidin-2-yl)benzaldehyde involves its interaction with various molecular targets. The dichloropyrimidine ring can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the function of enzymes or other proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

4-(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile: This compound has a similar structure but with an amino group instead of an aldehyde group.

2-Amino-4,6-dichloropyrimidine: Another related compound with an amino group on the pyrimidine ring.

Uniqueness

4-(4,6-Dichloropyrimidin-2-yl)benzaldehyde is unique due to the presence of both an aldehyde group and a dichloropyrimidine ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Biological Activity

4-(4,6-Dichloropyrimidin-2-yl)benzaldehyde is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities, particularly in cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzaldehyde moiety attached to a dichloropyrimidine ring, which contributes to its biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

-

Mechanism of Action :

- Apoptosis Induction : Studies have demonstrated that this compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. This is believed to occur through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in certain cancer cell lines, inhibiting their ability to proliferate.

-

Case Studies :

- In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 values reported around 15 µM) .

- Another study highlighted its effectiveness against lung cancer cells (A549), where it exhibited an IC50 value of approximately 20 µM .

Other Biological Activities

In addition to its anticancer properties, this compound has shown potential in other areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains .

- Inhibition of Viral Replication : Research indicates that derivatives of pyrimidine compounds can inhibit viral DNA replication, suggesting potential applications in antiviral therapies .

Research Findings and Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Properties

CAS No. |

83217-22-5 |

|---|---|

Molecular Formula |

C11H6Cl2N2O |

Molecular Weight |

253.08 g/mol |

IUPAC Name |

4-(4,6-dichloropyrimidin-2-yl)benzaldehyde |

InChI |

InChI=1S/C11H6Cl2N2O/c12-9-5-10(13)15-11(14-9)8-3-1-7(6-16)2-4-8/h1-6H |

InChI Key |

BQWMDETVFDISGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NC(=CC(=N2)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.